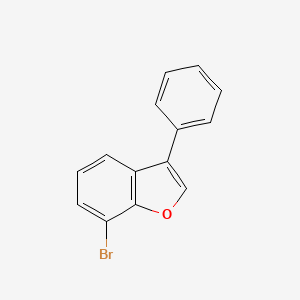

7-Bromo-3-phenylbenzofuran

Description

Overview of the Benzofuran (B130515) Heterocyclic System in Organic Synthesis and Chemical Research

Benzofuran is a significant heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring. numberanalytics.comnih.govnih.gov This structural motif is a cornerstone in heterocyclic chemistry due to its presence in a vast number of natural products and synthetic compounds that exhibit diverse biological activities. numberanalytics.comnih.gov First synthesized by Perkin in 1870, the benzofuran scaffold has since become a subject of extensive study and application in various scientific fields. nih.govacs.org

The benzofuran ring system is a versatile scaffold for chemical transformations. numberanalytics.com Its planar and unsaturated nature, influenced by the oxygen atom in the furan ring, makes it a valuable starting point for synthesizing more complex molecules. numberanalytics.com A multitude of synthetic methods have been developed to construct benzofuran derivatives, including cyclization reactions of precursors like ortho-alkynylphenols, and various coupling reactions. numberanalytics.com Modern synthetic strategies often employ transition-metal catalysis, with metals like palladium, copper, nickel, and gold being used to facilitate efficient benzofuran ring formation. nih.govacs.orgorganic-chemistry.orgthieme-connect.com These methods allow for the creation of a wide array of substituted benzofurans, which are crucial intermediates in medicinal chemistry and materials science. acs.orgorgsyn.orgresearchgate.net The utility of benzofurans is highlighted by their incorporation into pharmaceuticals, agrochemicals, and organic electronics. numberanalytics.comresearchgate.net

The Role of Halogenated Benzofurans in Advanced Chemical Transformations

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring system can significantly enhance the chemical and biological properties of the resulting compounds. nih.gov Halogenation can lead to a notable increase in the anticancer activities of benzofuran derivatives. nih.gov This enhanced bioactivity is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and nucleophilic sites in other molecules, thereby improving binding affinity. nih.gov

In the context of synthetic chemistry, halogenated benzofurans serve as versatile intermediates for further functionalization. The halogen atom acts as a leaving group or a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. numberanalytics.com This allows for the introduction of diverse substituents onto the benzofuran core, enabling the synthesis of complex molecular architectures. For example, the synthesis of bioactive natural products has been achieved using halogen-metal exchange reactions starting from halogenated benzofurans. iastate.edu Research has shown that brominated benzofuran derivatives are key starting materials for creating new compounds with potential antimicrobial and antifungal properties. mdpi.com

Specific Contextualization of 7-Bromo-3-phenylbenzofuran within Benzofuran Research

This compound is a specific substituted benzofuran that holds a place as a valuable intermediate in organic synthesis. Its structure features a bromine atom at the 7-position and a phenyl group at the 3-position of the benzofuran core.

Synthesis and Properties: The synthesis of this compound can be achieved through the cyclodehydration of α-(2-bromophenoxy)acetophenone. prepchem.comresearchgate.net This reaction is often carried out using a dehydrating agent like polyphosphoric acid at elevated temperatures. prepchem.com The resulting product is a white crystalline solid. prepchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 42434-89-9 echemi.comchemsrc.com |

| Molecular Formula | C₁₄H₉BrO echemi.com |

| Molecular Weight | 273.12 g/mol echemi.com |

| Appearance | White crystals prepchem.com |

| Melting Point | 72-74 °C prepchem.com |

Reactivity and Applications: The primary role of this compound in research is as a building block for more complex molecules. The bromine atom at the 7-position is reactive and allows for further chemical modifications. For instance, it can be used in the synthesis of 3-phenylbenzofuran-7-carboxylic acid. prepchem.com This transformation typically involves a Grignard reaction, where the bromo-substituted compound is treated with magnesium to form a Grignard reagent, which is then reacted with carbon dioxide (dry ice) and subsequently acidified. prepchem.com This reactivity makes this compound a useful precursor for creating a variety of substituted benzofuran derivatives for further investigation in medicinal chemistry and other areas of chemical research. prepchem.commdpi.com The compound can also be analyzed using reverse-phase high-performance liquid chromatography (HPLC). sielc.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

42434-89-9 |

|---|---|

Molecular Formula |

C14H9BrO |

Molecular Weight |

273.12 g/mol |

IUPAC Name |

7-bromo-3-phenyl-1-benzofuran |

InChI |

InChI=1S/C14H9BrO/c15-13-8-4-7-11-12(9-16-14(11)13)10-5-2-1-3-6-10/h1-9H |

InChI Key |

PCPFVKJXSNDOBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C2C=CC=C3Br |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 3 Phenylbenzofuran and Its Analogues

Classical Cyclization Strategies

Classical methods for the formation of the benzofuran (B130515) ring system often rely on intramolecular reactions, typically involving condensation or rearrangement of appropriately substituted precursors.

Condensation Reactions Involving Phenols and Alpha-Haloketones

A well-established method for synthesizing benzofurans involves the condensation of phenols with α-haloketones. researchgate.netgoogle.com This approach typically begins with the O-alkylation of a phenol (B47542) by an α-haloketone to form an α-phenoxyketone intermediate. Subsequent intramolecular cyclization and dehydration, often promoted by strong acids like polyphosphoric acid or dehydrating agents like titanium tetrachloride, yields the benzofuran core. google.comprepchem.com For the synthesis of 7-Bromo-3-phenylbenzofuran, this would involve the reaction of 2-bromophenol (B46759) with an appropriate α-haloacetophenone derivative, followed by acid-catalyzed cyclization. prepchem.com The reaction of phenols and α-haloketones can also be promoted by titanium tetrachloride, which facilitates both Friedel–Crafts-like alkylation and intramolecular cyclodehydration in a one-step process. researchgate.net

A specific example is the reaction of alpha-(2-bromophenoxy)acetophenone with polyphosphoric acid at elevated temperatures (120-125°C), which directly yields this compound after workup and recrystallization. prepchem.com

Table 1: Synthesis of this compound via Phenol and Alpha-Haloketone Condensation

| Reactant 1 | Reactant 2 | Reagent | Conditions | Product |

| alpha-(2-bromophenoxy)acetophenone | - | Polyphosphoric acid | 120-125°C, 4 hours | This compound |

Chalcone Rearrangement Strategies for Benzofuran Formation

Chalcones, or 1,3-diaryl-2-propen-1-ones, serve as versatile precursors for the synthesis of various heterocyclic compounds, including benzofurans. rsc.orgrsc.orgnih.gov The synthesis of benzofurans from 2-hydroxychalcones can proceed through rearrangement and subsequent transformation. rsc.orgrsc.orgnih.gov Depending on the reaction conditions, this strategy can selectively yield different isomers. rsc.orgrsc.org For instance, the rearrangement of a MOM-protected 2-hydroxychalcone (B1664081) can lead to the formation of 2,3-dihydrobenzofurans, which can then be converted to either 3-acylbenzofurans or 3-formylbenzofurans under different acidic or basic conditions. rsc.org This methodology offers a pathway to 3-substituted benzofurans, which can be challenging to obtain through other routes. researchgate.net

Cyclization of 2-Hydroxybenzaldehyde Derivatives

Derivatives of 2-hydroxybenzaldehyde are common starting materials for the synthesis of benzofurans. psu.eduresearchgate.netgoogle.com The Rap-Stoermer condensation, a reaction between a salicylaldehyde (B1680747) and an α-haloketone, provides a direct, one-pot route to a variety of benzofuran derivatives. psu.edu This reaction is traditionally carried out under basic conditions. psu.edu A plausible mechanism involves the initial formation of a potassium salt from 2-hydroxybenzaldehyde and a base like potassium carbonate, which then reacts with an α-haloketone to form a 2-(2-oxo-2-phenylethoxy)benzaldehyde intermediate. researchgate.net This intermediate undergoes intramolecular cyclization and subsequent dehydration to afford the benzofuran product. researchgate.net

For example, the reaction of various 2-hydroxyarylaldehydes with α-haloacetophenones in the presence of KF/Al2O3 at room temperature under solvent-free conditions can produce good to excellent yields of substituted benzofurans. psu.edu

Multi-Step Approaches from Substituted Acetophenones

Multi-step synthetic sequences starting from substituted acetophenones offer a versatile and controllable route to 3-phenylbenzofurans. researchgate.netscispace.comrsc.org A common strategy involves the initial bromination of an acetophenone (B1666503) to form an α-bromoacetophenone. researchgate.netscispace.comrsc.org This is followed by a substitution reaction with a phenol to yield an α-phenoxyacetophenone. researchgate.netscispace.comrsc.org The final step is a cyclodehydration of the α-phenoxyacetophenone, often using an acid catalyst such as Amberlyst 15 or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), to furnish the 3-phenylbenzofuran (B8811988). researchgate.netscispace.comrsc.orgresearchgate.net This approach allows for the introduction of a variety of substituents on both the phenyl ring at the 3-position and the benzofuran core by selecting the appropriate starting acetophenone and phenol. researchgate.netresearchgate.net

Table 2: Three-Step Synthesis of Substituted 3-Phenylbenzofurans

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Bromination of Acetophenone | Polymer-supported pyridinium (B92312) bromide perbromide (PSPBP) | α-Bromoacetophenone |

| 2 | Substitution with Phenol | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD-P) | α-Phenoxyacetophenone |

| 3 | Cyclodehydration | Amberlyst 15 | 3-Phenylbenzofuran |

Transition-Metal-Catalyzed Approaches

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective bond formations. Palladium, in particular, has proven to be a highly versatile catalyst for the synthesis of benzofurans.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium-catalyzed reactions provide powerful tools for the construction of the benzofuran skeleton and for the introduction of aryl groups. organic-chemistry.orgnih.govarkat-usa.orgresearchgate.netmdpi.comacs.org A prominent method is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgresearchgate.netrsc.org The coupling of 2-halophenols with terminal alkynes under Sonogashira conditions, often using a combination of palladium and copper catalysts, has become a convenient route to benzofurans. researchgate.netnih.gov This is typically followed by an intramolecular cyclization. For instance, the coupling of 2-iodophenol (B132878) with an alkyne, catalyzed by a palladium complex, can lead to the formation of a 2-substituted benzofuran. mdpi.comrsc.org

Palladium catalysts are also employed in direct C-H arylation reactions, allowing for the introduction of an aryl group at the C2 position of a pre-formed benzofuran ring. nih.gov Various arylating agents, such as aryl halides, boronic acids, and diazonium salts, can be used in these transformations. nih.gov

Furthermore, palladium can catalyze intramolecular cyclization reactions. For example, a palladium-catalyzed dearomative [3+2] cycloaddition of benzofurans with 2-iodophenols can produce benzofuro[3,2-b]benzofurans. arkat-usa.org Another approach involves the palladium-catalyzed cyclization of 1,6-enynes with disilanes to synthesize silyl (B83357) benzofurans. rsc.orgrsc.org

A three-component reaction involving a 2-bromophenol, paraformaldehyde, and a 2-bromo-1-phenylethanone derivative, catalyzed by palladium, offers another route to substituted benzofurans. rsc.org

Table 3: Examples of Palladium-Catalyzed Reactions for Benzofuran Synthesis

| Reaction Type | Reactants | Catalyst System | Product Type |

| Sonogashira Coupling/Cyclization | 2-Iodophenol, Terminal Alkyne | Pd(PPh3)2Cl2, CuI | 2-Substituted Benzofuran |

| Suzuki Cross-Coupling | 2-(4-bromophenyl)benzofuran, Arylboronic Acid | Pd(II) complex | 2-Aryl(biaryl)benzofuran |

| C-H Arylation | Benzofuran, Triarylantimony Difluoride | Pd(OAc)2, CuCl2 | 2-Arylbenzofuran |

| Dearomative [3+2] Cycloaddition | Benzofuran, 2-Iodophenol | Pd(OAc)2, Ag2O | Benzofuro[3,2-b]benzofuran |

| Cyclization/Silylation | 1,6-Enyne, Disilane | Pd(PPh3)2Cl2, P(o-tol)3 | Silyl Benzofuran |

Copper-Catalyzed Annulation and Ring Closure Reactions

Copper catalysis offers an economical and efficient alternative for constructing the benzofuran scaffold. These methods often proceed via annulation or ring-closure pathways. One prominent example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.org This reaction provides direct access to benzofuran derivatives and is believed to proceed through a reversible electrophilic carbocupration of the phenol. rsc.org

Copper catalysts have also been employed in one-pot, three-component syntheses. A tandem annulation reaction using a copper catalyst can synthesize indole-benzofuran bis-heterocycles from terminal alkynes, salicylaldehydes, and indoles. nih.govacs.org The mechanism involves a sequence of A3 coupling, 1,4-conjugate addition, and 5-exo-dig cyclization. nih.gov Another strategy involves the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. beilstein-journals.org In this process, catalyzed by CuI, the C-F bond is hydrated, followed by an intramolecular annulation to afford the benzofuran product in moderate to good yields. beilstein-journals.org

Nickel-Catalyzed Reactions for Benzofuran Scaffold Construction

Nickel catalysis has emerged as a significant tool for the synthesis of benzofurans, often utilizing affordable and more earth-abundant metal catalysts. thieme.de One effective strategy is the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.orgthieme.de This reaction, using catalysts like Ni(OTf)₂, can produce a variety of 3-aryl benzofurans with good functional group tolerance. acs.orgnih.govthieme.de The proposed mechanism involves the generation of a nickel intermediate which undergoes nucleophilic addition, transmetalation, and subsequent elimination to furnish the benzofuran. acs.orgnih.gov

Another approach involves the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org This reaction proceeds through the activation of the typically robust aromatic C–F bond under mild conditions, facilitated by the formation of nickelacyclopropane intermediates. beilstein-journals.org This method allows for the selective synthesis of 2-arylbenzofurans and can be performed orthogonally to C-Br bond couplings. beilstein-journals.org Nickel catalysts are also effective in ring-opening reactions of benzofurans, which, while not a synthetic route to the core, demonstrates the diverse reactivity enabled by nickel. acs.org

Table 3: Nickel-Catalyzed Synthesis of Benzofuran Derivatives

| Reaction Type | Starting Materials | Catalyst System | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Intramolecular Nucleophilic Addition | Aryl Halides, Aryl Ketones | Ni(OTf)₂, 1,10-phenanthroline | Forms 3-aryl benzofurans | Moderate to Good (23-89%) | acs.orgnih.govthieme.de |

Ruthenium and Platinum Catalysis in Benzofuran Synthesis

Ruthenium and platinum catalysts, while less common than palladium or copper in this specific context, offer unique reactivity for benzofuran synthesis. Ruthenium(II) catalysts are effective for the direct C–H functionalization and annulation of phenols with alkynes. rsc.orgrsc.org A redox-neutral strategy has been developed using an N-phenoxypivalamide substrate, where the directing group also acts as an internal oxidant. rsc.orgrsc.org This allows the Ru(II)-catalyzed coupling with internal alkynes to proceed under mild conditions without an external oxidant, producing benzofurans in moderate to high yields. rsc.orgrsc.org Ruthenium catalysts are also used for the cycloisomerization of o-allylphenols and related compounds. organic-chemistry.org

Platinum catalysis is also utilized in benzofuran synthesis. Platinum electrodes have been used in the electrochemical cyclization of 2-alkynylphenols and diselenides to provide substituted benzofurans. acs.orgnih.gov Additionally, graphite-supported platinum catalysts (Pt/G) have shown high activity for the hydrogenolysis of benzofuran to o-ethylphenol, demonstrating their utility in modifying the benzofuran core. researchgate.net

Emerging and Sustainable Synthetic Methods

The development of synthetic routes for benzofuran derivatives has increasingly shifted towards methodologies that are not only efficient but also align with the principles of green chemistry. These emerging techniques aim to reduce reaction times, minimize waste, and avoid harsh or toxic reagents.

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. For the synthesis of benzofuran scaffolds, microwave irradiation significantly reduces reaction times, often from hours to minutes, while frequently improving product yields compared to conventional heating methods. scispace.comsapub.org This enhancement is attributed to the efficient and uniform heating of the reaction mixture.

Several studies have demonstrated the advantages of microwave assistance in constructing the benzofuran core. For instance, a three-component reaction to form 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions showed that microwave irradiation shortens reaction times and minimizes side products. nih.gov In other examples, the synthesis of benzofuran analogs via the condensation of 2-(2-bromoacetyl)-benzofurans with aminobenzothiazoles was found to be much more efficient in terms of both time and yield under microwave irradiation. scispace.com Similarly, the synthesis of oxadiazole-based benzofurans saw reaction times plummet from 24 hours to just 60 seconds, with yields increasing from a 36–80% range to 69–94% when switching from conventional heating to microwave assistance. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzofuran Derivatives This table presents representative data from the literature to illustrate the typical improvements observed when using microwave irradiation for the synthesis of various benzofuran analogues.

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Source |

| Synthesis of Ethyl-3-arylaminobenzofuran-2-carboxylates | 9 hours, N/A | < 1 hour, Comparable Yield | scispace.com |

| Synthesis of Pyrazolyl Benzofuran Derivatives | 4-6 hours, Poor Yields | 2-4 minutes, Improved Yields | sapub.org |

| Synthesis of Benzofuran-Oxadiazole Derivatives | 24 hours, 36-80% | 60 seconds, 69-94% | mdpi.com |

| Synthesis of Imidazo[2,1-b]benzothiazoles | 5 hours, 61% | 5-7 minutes, 72-84% | scispace.com |

The use of polymer-supported reagents offers a significant advantage in synthetic chemistry by simplifying purification processes, as by-products and excess reagents can be removed by simple filtration. nih.gov This approach combines the benefits of solution-phase reactivity with the ease of solid-phase work-up, making it ideal for the high-throughput synthesis of compound libraries. researchgate.netresearchgate.net

An effective three-step synthesis for an array of substituted 3-phenylbenzofurans has been developed using a sequence of polymer-supported reagents, which entirely avoids the need for chromatographic purification. researchgate.netresearchgate.net The synthesis of this compound can be achieved via this route:

α-Bromination: An acetophenone is brominated using polymer-supported pyridinium bromide perbromide (PSPBP) to yield an α-bromoacetophenone. researchgate.net

Substitution: The resulting α-bromoacetophenone undergoes a clean substitution reaction with a phenol. To produce the desired 7-bromo isomer, 2-bromophenol is used. The reaction is facilitated by a polymer-supported base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD-P), to give the intermediate α-(2-bromophenoxy)acetophenone. researchgate.netnih.gov

Cyclodehydration: The final step is an acid-catalyzed intramolecular cyclization. The α-phenoxyacetophenone intermediate is treated with a polymer-supported acid, typically Amberlyst 15 (a polymer-bound sulfonic acid), which promotes the cyclodehydration to furnish the 3-phenylbenzofuran scaffold. researchgate.net

The use of these reagents in sequence allows for the addition of starting materials and reagents, followed by filtration at the completion of each step to isolate the intermediate product, which is then carried forward to the next reaction.

Table 2: Polymer-Supported Reagents in 3-Phenylbenzofuran Synthesis

| Step | Reagent | Function |

| 1. Bromination | Polymer-Supported Pyridinium Bromide Perbromide (PSPBP) | Brominating agent |

| 2. Substitution | Polymer-Supported 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD-P) | Non-nucleophilic base |

| 3. Cyclodehydration | Amberlyst 15 | Solid acid catalyst |

In line with the goals of sustainable chemistry, efforts have been made to develop synthetic protocols that operate under catalyst-free and solvent-free conditions. These methods reduce environmental impact by eliminating potentially toxic metal catalysts and volatile organic solvents.

While a specific catalyst- and solvent-free method for this compound has not been extensively reported, related benzofuran syntheses highlight the potential of this approach. For example, various benzofuran derivatives have been synthesized via a catalyst-free reaction between nitroepoxides and salicylaldehydes, using potassium carbonate as a base in a high-boiling polar solvent like DMF. acs.org This indicates that base-mediated cyclizations can proceed without a metal catalyst.

Another green approach is the use of electrochemical synthesis. New benzofuran derivatives have been prepared using electrochemical oxidation in a mixed ethanol/phosphate buffer solution, which avoids catalysts and toxic solvents, using electricity as a clean reagent. archivepp.com Grinding methods have also been employed for the solvent-free synthesis of chalcones, which are precursors to some heterocyclic systems, using a solid base like sodium hydroxide. unisa.ac.za These examples showcase a trend towards minimizing or eliminating catalysts and solvents in heterocyclic synthesis, paving the way for future applications in the synthesis of specific targets like this compound.

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for synthesizing and modifying complex organic molecules. rsc.org This approach avoids the need for pre-functionalized starting materials (like organohalides or organometallics) by directly converting a C–H bond into a new C–C or C-heteroatom bond.

For the synthesis of 3-aryl benzofurans, a nickel-catalyzed intramolecular oxidative C–H functionalization of ortho-alkenyl phenols has been reported. rsc.org In this method, a starting material such as 2-bromo-6-styrylphenol would undergo cyclization to directly form the this compound core.

Alternatively, C–H functionalization can be used to modify a pre-formed benzofuran ring with high regioselectivity. A palladium-catalyzed C–H arylation at the C3 position of a benzofuran-2-carboxamide (B1298429) has been achieved using 8-aminoquinoline (B160924) as a bidentate directing group. mdpi.com This strategy would involve synthesizing 7-bromo-N-(quinolin-8-yl)benzofuran-2-carboxamide, followed by a directed C3-H arylation with an appropriate phenyl source (e.g., iodobenzene), and subsequent removal of the directing group. This method allows for the late-stage introduction of the phenyl group at a specific position.

Table 3: Representative Conditions for Pd-Catalyzed C3–H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide Data adapted from related literature to show typical conditions for directed C-H arylation. mdpi.com

| Aryl Iodide | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd(OAc)₂ (5) | AgOAc (1.5), NaOAc (1.0) | CPME | 110 | 7 | 86 |

| 4-Iodotoluene | Pd(OAc)₂ (10) | AgOAc (1.5), NaOAc (1.0) | CPME | 110 | 14 | 88 |

| Iodobenzene | Pd(OAc)₂ (10) | AgOAc (1.5), NaOAc (1.0) | CPME | 110 | 16 | 84 |

Regioselectivity and Stereoselectivity in the Synthesis of this compound Scaffolds

The control of regiochemistry is paramount in the synthesis of substituted heterocycles to ensure the correct placement of functional groups and avoid the formation of unwanted positional isomers.

The final substitution pattern of a benzofuran derivative is fundamentally determined by the choice of synthetic route and the structure of the starting materials. Different reaction mechanisms exhibit inherent regiochemical preferences.

Acid-Catalyzed Cyclodehydration: The synthesis of this compound via the acid-catalyzed cyclization of α-(2-bromophenoxy)acetophenone is highly regioselective. prepchem.com The reaction proceeds through an electrophilic attack of the ketone's carbonyl carbon onto the phenoxy ring. The cyclization is directed by the position of the ether linkage, and the final position of the bromine atom is predetermined by its location on the starting phenol. Using 2-bromophenol as the starting material ensures the formation of the 7-bromo isomer, whereas starting with 4-bromophenol (B116583) would yield the 5-bromo isomer. This method reliably produces 3-substituted benzofurans.

Transition Metal-Catalyzed Cyclizations: Many palladium- or copper-catalyzed syntheses that start from ortho-halophenols and terminal alkynes (e.g., Sonogashira coupling followed by cyclization) typically yield 2-substituted benzofurans. nih.govrsc.org The mechanism involves the formation of an ortho-alkynylphenol intermediate, which then undergoes an exo-dig cyclization, placing the substituent from the alkyne at the C2 position.

Directed C–H Functionalization: As discussed previously, C–H activation strategies that employ a directing group offer an exceptional level of regiocontrol. mdpi.com The directing group positions the metal catalyst in close proximity to a specific C–H bond, enabling its selective functionalization over other, potentially more reactive, C–H bonds. This allows for the precise installation of substituents at positions that may be difficult to access through classical methods.

Control of Diastereoselectivity and Enantioselectivity in Chiral Derivatives

The synthesis of specific stereoisomers of 3-phenylbenzofuran analogues is a critical objective in medicinal and organic chemistry, as the three-dimensional arrangement of atoms can significantly influence pharmacological activity. The control of diastereoselectivity and enantioselectivity in the synthesis of chiral derivatives related to the this compound scaffold is achieved through various advanced catalytic strategies. These methods primarily employ chiral catalysts to guide the formation of one stereoisomer over others.

Key strategies involve asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. Organocatalysis and transition-metal catalysis are the foremost approaches for achieving high levels of stereocontrol in the synthesis of complex benzofuran structures.

Asymmetric Organocatalysis

Chiral organocatalysts, which are small organic molecules, have proven effective in the enantioselective synthesis of benzofuran derivatives. Bifunctional catalysts, such as those derived from cinchona alkaloids or incorporating squaramide or thiourea (B124793) moieties, are particularly prominent. These catalysts can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions, such as hydrogen bonding, to create a highly organized, chiral transition state.

An example is the asymmetric cyclization of azadienes with azlactones, catalyzed by a Cinchona-derived squaramide catalyst. acs.org This method yields benzofuran-fused heterocyclic systems with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 99% ee). acs.org Similarly, a divergent synthesis of benzofuran fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans has been developed using a chiral bifunctional urea (B33335) catalyst. rsc.org This process, which involves a reaction between an aurone-derived α,β-unsaturated imine and a ynone, produces skeletally diverse products in high yields with high diastereo- and enantioselectivities. rsc.org

Another organocatalytic approach involves the use of the Hayashi–Jorgensen catalyst, a diarylprolinol silyl ether, for asymmetric Friedel–Crafts reactions. This has been applied to the reaction between benzofuran aldehydes and indoles to produce chiral diheteroarylalkanes with high enantioselectivity. mdpi.com

Table 1: Organocatalytic Asymmetric Synthesis of Benzofuran Analogues

| Catalyst Type | Reaction | Products | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona Squaramide | [4+2] Cyclization of azadienes and azlactones | Benzofuran-fused N-heterocycles | >20:1 | Up to 99% | acs.org |

| Chiral Bifunctional Urea | Reaction of aurone-derived imine and ynone | Benzofuran fused azocines, Spiro-cyclopentanone benzofurans | High | High | rsc.org |

| Hayashi-Jorgensen Catalyst | Friedel-Crafts reaction of benzofuran aldehyde and indole (B1671886) | Diheteroarylalkanes | N/A | Up to 99% | mdpi.com |

Transition-Metal Catalysis

Chiral transition-metal complexes are powerful tools for controlling stereoselectivity. Metals such as rhodium, ruthenium, and palladium, when coordinated with chiral ligands, can catalyze a wide range of enantioselective transformations.

A notable development is the use of chiral-at-metal rhodium(III) complexes for the enantioselective C2-functionalization of 3-aminobenzofurans. rsc.orgdntb.gov.ua This method allows for the reaction with α,β-unsaturated carbonyl compounds to afford C2-substituted benzofuran derivatives in high yields (76–99%) and with outstanding enantioselectivities (up to 98% ee). rsc.org

Furthermore, the asymmetric hydrogenation of the benzofuran core itself can be achieved with high stereocontrol. A ruthenium N-heterocyclic carbene (Ru-NHC) complex has been utilized for the complete hydrogenation of benzofurans to yield architecturally complex octahydrobenzofurans. nih.gov This process is highly enantioselective and diastereoselective, providing access to saturated three-dimensional chiral structures that are prevalent in many bioactive molecules. nih.gov

Table 2: Transition-Metal Catalyzed Asymmetric Synthesis of Benzofuran Analogues

| Catalyst System | Reaction Type | Products | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral-at-metal Rhodium(III) | C2-nucleophilic functionalization | C2-substituted 3-aminobenzofurans | 76-99% | Up to 98% | rsc.org |

| Ruthenium N-heterocyclic carbene (Ru-NHC) | Complete hydrogenation | Octahydrobenzofurans | High | High | nih.gov |

These methodologies demonstrate the capacity to precisely control the stereochemical outcome during the synthesis of chiral benzofuran derivatives. The choice of catalyst and reaction conditions allows for the selective formation of desired diastereomers and enantiomers, a crucial requirement for the development of chiral molecules in various fields of chemistry.

Reactivity and Chemical Transformations of 7 Bromo 3 Phenylbenzofuran

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Core

In the context of 7-Bromo-3-phenylbenzofuran, the existing substituents significantly influence the regioselectivity of further electrophilic aromatic substitution reactions. The bromine atom at the 7-position is a deactivating group, while the phenyl group at the 3-position can influence the electron distribution within the benzofuran core. The interplay of these electronic effects, along with steric hindrance, dictates the position of incoming electrophiles. For instance, the presence of a hydroxyl group at the 5-position of a benzofuran ring has been shown to direct the electrophilic substitution of a bromine atom to the ortho position (C-4). semanticscholar.org

Common electrophilic substitution reactions for benzofuran derivatives include halogenation, nitration, and Friedel-Crafts reactions. researchgate.net For example, the Vilsmeier-Haack formylation of 5,7-dimethoxy-3-phenylbenzo[b]furan introduces a formyl group at the C-2 position. researchgate.net While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the general principles of benzofuran reactivity suggest that reactions like nitration or Friedel-Crafts acylation would likely lead to substitution on the benzofuran nucleus, with the precise location depending on the reaction conditions and the directing effects of the existing substituents.

Reactions Involving the Furan (B31954) Ring System

The furan ring in benzofurans is a key site for chemical reactions due to the high electron density at the C2 and C3 positions and the inherent strain of the five-membered ring fused to a benzene (B151609) ring. researchgate.net This makes it susceptible to both ring-opening pathways and redox reactions.

The stability of the benzofuran ring system is substantial, but under certain conditions, it can undergo ring-opening or rearrangement reactions.

One significant pathway involves the reductive ring-opening of the furan moiety. For instance, the reduction of the parent benzofuran with lithium in the presence of a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB) in tetrahydrofuran (B95107) (THF) leads to the cleavage of the C-O bond, yielding 2-vinylphenol. researchgate.net This type of transformation highlights the potential for converting the heterocyclic system into functionalized phenolic structures.

Rearrangement pathways have also been explored, particularly from dihydrobenzofuran precursors which can be considered close relatives. A notable strategy involves the acid-catalyzed rearrangement of 2,3-dihydrobenzofurans. Depending on the acidic conditions, these precursors can selectively yield two different benzofuran isomers. For example, treatment with a weak acid can lead to a 3-acylbenzofuran via elimination. In contrast, using a stronger acid in a solvent like hexafluoroisopropanol ((CF3)2CHOH) can promote a more complex rearrangement involving a diprotonated intermediate, leading to a ring-opened species that subsequently re-closes to form a 3-formylbenzofuran. rsc.org Although starting from the dihydro- form, this illustrates the furan ring's capacity for cleavage and reformation under acidic catalysis.

A proposed mechanism for such a rearrangement is detailed below:

Path (i): Under weaker acidic or basic conditions, simple elimination from the dihydrobenzofuran intermediate occurs, leading to aromatization and the formation of a 3-acylbenzofuran. rsc.org

Path (ii): Under stronger acidic conditions, a diprotonated intermediate is formed. This intermediate undergoes a ring-opening to form a stabilized ketone, which then re-cyclizes at a different position before elimination and hydrolysis to yield a 3-formylbenzofuran. rsc.org

The C2-C3 double bond of the furan ring is a prime target for both reduction and oxidation reactions.

Reduction: The furan ring of benzofuran derivatives can be selectively reduced. As mentioned, reductive ring-opening can occur with strong reducing agents like lithium. researchgate.net Catalytic hydrogenation can also be employed to saturate the C2-C3 double bond, leading to 2,3-dihydrobenzofurans, which are valuable synthetic intermediates themselves.

Oxidation: Oxidation of the benzofuran ring often targets the electron-rich C2-C3 double bond. Photooxygenation of 2,3-disubstituted benzofurans, for example, can produce a dioxetane intermediate. researchgate.net This intermediate is often unstable and can isomerize at room temperature to yield ortho-acylated phenol (B47542) derivatives, representing a cleavage of the furan ring. researchgate.net Another example is the oxidation of 3-alkylbenzofurans by enzymes like chloroperoxidase, which can yield trans-2,3-diols as the major products, indicating that the double bond has been dihydroxylated. researchgate.net

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Reductive Ring-Opening | Lithium, DTBB, THF | 2-Vinylphenol derivative | researchgate.net |

| Rearrangement | p-TsOH, (CF3)2CHOH | 3-Formylbenzofuran derivative | rsc.org |

| Photooxygenation | Light, O2 | ortho-Acylated phenol derivative (via dioxetane) | researchgate.net |

| Enzymatic Oxidation | Chloroperoxidase | trans-2,3-Diol derivative | researchgate.net |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of reactions involving benzofurans is crucial for controlling selectivity and developing new synthetic methods. Computational and experimental studies have shed light on the intermediates and transition states involved.

The functionalization of benzofurans can occur through various mechanisms, often initiated by the inherent reactivity of the heterocyclic ring.

One fundamental reaction is the intramolecular hydroalkoxylation for the synthesis of the benzofuran ring itself from ortho-alkynylphenol precursors. Density Functional Theory (DFT) calculations have shown this to be a two-step process:

A hydrogen transfer from the hydroxyl group to the alkyne group, proceeding through a first transition state (TS1) to form an ethenylene intermediate. ruben-group.de

A subsequent ring-closing reaction involving the rotation of the newly formed C=C bond, which goes through a second transition state (TS2) to yield the final furan ring. ruben-group.de

Another key mechanism is the BBr3-mediated cyclization of o-alkynylanisoles. While multiple pathways, including intramolecular and dimer-based mechanisms, have been proposed, they all involve the cleavage of the methyl ether followed by cyclization. gvsu.edu The transition states for these reactions often feature complex geometries, such as non-linear Br–CH3–O angles, which can make certain pathways less favorable. gvsu.edu

For the functionalization of the pre-formed benzofuran ring, electrophilic substitution is a common pathway. The frontier electron populations of benzofuran indicate that the C2 and C3 carbons are most susceptible to electrophilic attack. researchgate.net However, for 3-phenylbenzofuran (B8811988), the C2 position is the primary site for reactions like Friedel-Crafts acylation.

Radical reactions also provide a route to functionalized benzofurans. For instance, heteroatom anions can act as super-electron-donors (SEDs) to initiate a radical coupling process with 2-iodophenyl allenyl ethers, ultimately forming 3-substituted benzofurans. nih.gov The mechanism involves the formation of radical intermediates that undergo a spontaneous coupling reaction. nih.gov

Detailed computational studies have identified key intermediates and transition states in benzofuran-forming reactions.

In the on-surface synthesis of a benzofuran derivative via hydroalkoxylation, an initial state (IS), an intermediate state (IntS), and a final state (FS) were identified. ruben-group.de The transition states (TS1 and TS2) correspond to the energy barriers for hydrogen transfer and ring closure, respectively. ruben-group.de The intermediate state features an ethenylene group, confirming the conversion of the original alkyne C≡C bond to a C=C double bond before the final ring formation. ruben-group.de

| Reaction Type | Key Intermediate(s) | Key Transition State(s) | Reference |

|---|---|---|---|

| Intramolecular Hydroalkoxylation | Ethenylene intermediate (IntS) | Hydrogen transfer (TS1), Ring closure (TS2) | ruben-group.de |

| BBr3-Mediated Cyclization | Ether-BBr3 adduct | SN2-like bromide attack on methyl group (TS1a, TS1b) | gvsu.edu |

| Radical Coupling | Radical intermediates (I, II, III) | Transition state for radical isomerization (TS3) | nih.gov |

| Acid-Catalyzed Rearrangement | Diprotonated intermediate (A), Ring-opened ketone (B) | Not explicitly detailed, but involves protonation and C-O bond cleavage/formation | rsc.org |

The investigation of transition states in the BBr3-mediated ether cleavage, a precursor step to cyclization, reveals features characteristic of SN2 reactions, such as a nearly linear Br–CH3–O bond angle in the dimer mechanism. gvsu.edu In contrast, a proposed intramolecular mechanism shows a highly strained transition state with a Br–CH3–O angle close to 90 degrees, explaining its higher energy barrier. gvsu.edu These mechanistic details are crucial for predicting and controlling the outcomes of reactions involving the synthesis and transformation of complex benzofurans like this compound.

Derivatization Strategies and Analogue Synthesis of 7 Bromo 3 Phenylbenzofuran

Functionalization of the Bromine Position (C7) for Diverse Analogues

One common strategy involves the conversion of the bromo-substituent into other functional groups. For instance, 7-bromo-3-phenylbenzofuran can be converted to this compound-7-carboxylic acid. This is achieved by first reacting the starting material with magnesium in tetrahydrofuran (B95107) to form a Grignard reagent, which is then treated with dry ice (solid carbon dioxide) followed by acidification. prepchem.com

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for C7 functionalization. The Suzuki coupling, which pairs the aryl bromide with a boronic acid, is a widely used method. For instance, coupling with arylboronic acids can introduce various substituted phenyl groups at the C7 position, leading to the synthesis of biaryl structures. nih.govsemanticscholar.org Similarly, Sonogashira coupling allows for the introduction of alkynyl groups by reacting the bromo-derivative with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.org These alkynyl-substituted benzofurans can serve as intermediates for further transformations.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that enables the formation of a carbon-nitrogen bond at the C7 position, introducing primary or secondary amines. mdpi.com This is particularly useful for synthesizing derivatives with potential biological activities, as the nitrogen-containing functional groups can significantly influence compound polarity and hydrogen bonding capabilities.

Furthermore, the bromine at C7 can be displaced by nucleophiles, although this is less common than cross-coupling reactions. The specific reaction conditions and the nature of the nucleophile determine the feasibility and outcome of such substitutions.

Table 1: Examples of C7 Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Grignard Reaction/Carboxylation | 1. Mg, THF; 2. CO2 (dry ice); 3. H+ | 7-Carboxy-3-phenylbenzofuran |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 7-Aryl-3-phenylbenzofuran |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 7-Alkynyl-3-phenylbenzofuran |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 7-Amino-3-phenylbenzofuran |

Introduction of Substituents on the Phenyl Ring (C3)

The phenyl ring at the C3 position offers another prime site for modification to create a diverse library of analogues. The introduction of substituents on this ring can be achieved either by starting with a pre-functionalized phenylacetophenone precursor before the benzofuran (B130515) ring formation or by direct functionalization of the 3-phenylbenzofuran (B8811988) core.

A common synthetic route to 3-phenylbenzofurans involves the reaction of a phenol (B47542) with an α-bromoacetophenone, followed by cyclodehydration. rsc.orgresearchgate.netscispace.com By using variously substituted α-bromoacetophenones, a range of substituents can be introduced onto the C3-phenyl ring. For example, reacting a phenol with an α-bromoacetophenone bearing a methyl, methoxy (B1213986), or chloro group on the phenyl ring will result in the corresponding substituted 3-phenylbenzofuran. rsc.org

Direct electrophilic substitution on the C3-phenyl ring of this compound is also a viable strategy. Depending on the directing effects of the existing substituents and the reaction conditions, electrophiles such as halogens, nitro groups, or acyl groups can be introduced at the ortho, meta, or para positions of the phenyl ring.

The nature of the substituent on the C3-phenyl ring can significantly impact the electronic properties and steric profile of the molecule. For instance, electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro, nitro) can modulate the reactivity and biological activity of the resulting analogues. rsc.org

Table 2: Examples of Substituted 3-Phenylbenzofuran Synthesis

| Starting Material (Substituted α-bromoacetophenone) | Resulting Substituent on C3-Phenyl Ring |

| α-bromo-4-methylacetophenone | p-methyl |

| α-bromo-2-methoxyacetophenone | o-methoxy |

| α-bromo-4-chloroacetophenone | p-chloro |

Modification at Other Positions of the Benzofuran Nucleus (C2, C4, C5, C6)

While the C7 and C3 positions are common sites for derivatization, modifications at other positions of the benzofuran nucleus (C2, C4, C5, and C6) are also crucial for generating structural diversity.

The C2 position is particularly amenable to substitution. For instance, the introduction of a methyl group at C2 has been shown to influence biological activity. jst.go.jp The synthesis of 2-substituted benzofurans can be achieved through various methods, including the cyclization of o-hydroxyarylalkynes. rsc.org Palladium-catalyzed reactions have also been employed to introduce substituents at the C2 position. rsc.org

Modifications at the C4, C5, and C6 positions of the benzene (B151609) ring of the benzofuran nucleus are typically achieved by starting with appropriately substituted phenols in the initial synthesis. For example, using a phenol with a substituent at the para position relative to the hydroxyl group will result in a 5-substituted benzofuran. Similarly, meta-substituted phenols can lead to 4- or 6-substituted benzofurans. The presence of halogens, nitro, or hydroxyl groups at these positions has been noted to influence the antimicrobial activity of benzofuran derivatives. rsc.org

The strategic placement of substituents on the benzofuran core is a key aspect of rational drug design, as it can affect the molecule's interaction with biological targets. For example, studies on benzofuran derivatives have shown that the position of a methoxy group (at C6 vs. C7) can significantly alter antiproliferative activity. nih.gov

Synthesis of Polycyclic Systems Incorporating the this compound Scaffold

The this compound scaffold can serve as a building block for the construction of more complex, polycyclic systems. These larger structures can exhibit unique properties and may be of interest in materials science or as scaffolds for new therapeutic agents.

One approach to building polycyclic systems is through intramolecular cyclization reactions. If the substituent introduced at the C7 position contains a reactive functional group, it can be made to react with another part of the molecule, such as the C3-phenyl ring, to form a new ring. For example, an appropriately designed substituent could undergo a Friedel-Crafts type reaction to form a fused ring system.

Intermolecular reactions can also be used to create polycyclic structures. For instance, a derivative of this compound could be designed to participate in a Diels-Alder reaction, where the benzofuran system acts as a diene or dienophile, leading to the formation of a new six-membered ring.

The synthesis of naphtho[2,1-b]furans, which are furan (B31954) analogues of phenanthrene, has been achieved through a rsc.orgCurrent time information in Bangalore, IN.-aryl shift reaction, demonstrating a strategy to access polycyclic aromatic hydrocarbons containing a benzofuran motif. researchgate.net While not starting directly from this compound, this illustrates the types of transformations that can lead to fused polycyclic systems.

Rational Design Principles for Structural Modification

The structural modification of this compound is often guided by rational design principles aimed at optimizing specific properties, particularly for the development of new therapeutic agents. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different structural features influence biological activity. mdpi.comnih.gov

Key principles in the rational design of this compound analogues include:

Introduction of Functional Groups to Modulate Pharmacokinetic Properties: Substituents can be introduced to alter polarity, solubility, and metabolic stability. For example, the addition of polar groups like hydroxyl or carboxyl groups can increase water solubility, while the introduction of metabolically stable groups can prolong the compound's half-life in the body.

Steric and Electronic Effects: The size, shape, and electronic nature of substituents can have a profound impact on how a molecule interacts with its biological target. For instance, bulky groups can create steric hindrance that may either enhance or diminish binding affinity, while electron-donating or electron-withdrawing groups can alter the electronic landscape of the molecule, affecting its reactivity and binding properties. rsc.org

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, a bromine atom might be replaced with a chlorine atom or a trifluoromethyl group to fine-tune the electronic and lipophilic properties of the molecule.

Scaffold Hopping and Hybridization: This involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially novel or enhanced activities.

Computational methods, such as molecular docking, are increasingly used to guide the rational design process. These methods can predict how different analogues will bind to a specific protein target, allowing for the prioritization of synthetic efforts towards the most promising compounds. nih.gov

Spectroscopic and Structural Elucidation Methodologies for 7 Bromo 3 Phenylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 7-Bromo-3-phenylbenzofuran. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the molecular structure can be obtained.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton in the molecule. The spectrum for a related compound, 7-Bromo-2,3-diphenylbenzofuran, shows a triplet at δ 7.10 ppm with a coupling constant (J) of 8.0 Hz, which is characteristic of the proton at the C6 position, coupled to the neighboring protons. rsc.org The phenyl groups exhibit multiplets in the range of δ 7.30-7.70 ppm. rsc.org While specific data for this compound is not detailed in the provided search results, the analysis of similar structures allows for the prediction of its spectral features.

Table 1: Predicted ¹H NMR Data for this compound This table is predictive based on analogous compounds. Actual values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.8 | s | - |

| H-4 | ~7.6 | d | ~8.0 |

| H-5 | ~7.2 | t | ~8.0 |

| H-6 | ~7.4 | d | ~8.0 |

| Phenyl Protons | 7.3-7.6 | m | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For the analogous 7-Bromo-2,3-diphenylbenzofuran, the spectrum shows signals at δ 151.4, 151.2, 132.4, 131.6, 130.1, 129.7, 129.1, 128.8, 128.5, 127.9, 127.6, 127.2, 124.2, 119.2, 118.1, and 104.0 ppm. rsc.org The signal at δ 104.0 ppm is attributed to the carbon atom bonded to the bromine. rsc.org This information is crucial for confirming the position of the bromine atom on the benzofuran (B130515) ring.

Table 2: ¹³C NMR Data for the Analogous 7-Bromo-2,3-diphenylbenzofuran

| Chemical Shift (δ, ppm) |

|---|

| 151.4 |

| 151.2 |

| 132.4 |

| 131.6 |

| 130.1 |

| 129.7 |

| 129.1 |

| 128.8 |

| 128.5 |

| 127.9 |

| 127.6 |

| 127.2 |

| 124.2 |

| 119.2 |

| 118.1 |

| 104.0 |

Source: Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons within the molecule. d-nb.infoscispace.com A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the relationship between the protons at positions 4, 5, and 6 of the benzofuran core. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C NMR signals. While specific 2D NMR data for this compound was not available in the search results, these techniques are standard practice in structural elucidation. d-nb.infoscispace.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. mdpi.commdpi.comnih.gov For this compound (C₁₄H₉BrO), the calculated exact mass would be compared to the experimentally determined mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu While the specific HRMS data for this compound is not provided, this technique is essential for its definitive identification. mdpi.commdpi.comnih.gov

In mass spectrometry, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable molecules or radicals. libretexts.org For this compound, key fragmentation would likely involve the loss of the bromine atom (a decrease of 79 or 81 m/z units) and potentially the loss of a hydrogen atom or the phenyl group. rsc.orgmiamioh.edu Analysis of the fragmentation of the related 7-Bromo-2,3-diphenylbenzofuran showed major fragments at m/z 348, 268, 239, 213, and 189. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

The structure of this compound contains several key functionalities: an aromatic C-Br bond, a furan (B31954) ring, a phenyl substituent, and the benzofuran core itself. Each of these components would produce characteristic signals in an IR spectrum.

Predicted IR Absorption Bands for this compound:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3150 - 3000 | C-H Stretch | Aromatic C-H (Benzene and Furan rings) |

| 1620 - 1580 | C=C Stretch | Aromatic C=C ring stretching (Benzofuran and Phenyl) |

| 1475 - 1430 | C=C Stretch | Aromatic C=C ring stretching |

| 1270 - 1000 | C-O-C Stretch | Aryl-O-C asymmetric and symmetric stretching (Benzofuran ether) |

| 880 - 750 | C-H Bend | Aromatic C-H out-of-plane bending (substitution pattern dependent) |

| 600 - 500 | C-Br Stretch | Carbon-Bromine bond |

Detailed Research Findings:

A comprehensive literature search did not yield a specific, published IR spectrum for this compound. However, analysis of related benzofuran structures provides a strong basis for interpretation. For instance, studies on various substituted benzofurans consistently report the characteristic aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and the prominent C-O-C stretching of the furan ring between 1250 cm⁻¹ and 1020 cm⁻¹. The out-of-plane C-H bending vibrations are particularly informative about the substitution pattern on the aromatic rings. The presence of the heavy bromine atom attached to the benzene (B151609) ring would be expected to give rise to a C-Br stretching absorption at a lower frequency, typically in the 600-500 cm⁻¹ range. An experimental spectrum would be required to confirm these exact positions and use the fingerprint region (below 1500 cm⁻¹) for definitive identification against a reference standard.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data Table for this compound:

As no public crystallographic data for this compound could be located, the following table represents the type of parameters that would be determined from such an experiment. The values are hypothetical and based on typical data for similar small organic molecules.

| Parameter | Value |

| Chemical Formula | C₁₄H₉BrO |

| Formula Weight | 273.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | Value not available |

| R-factor | Value not available |

Detailed Research Findings:

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a deposited crystal structure for this compound. However, the crystallographic analysis of closely related structures provides insight into the expected molecular geometry. For instance, the benzofuran ring system is known to be essentially planar. The phenyl group at the 3-position would be twisted relative to the benzofuran plane due to steric hindrance with the adjacent hydrogen or bromine atoms. X-ray analysis would precisely quantify this dihedral angle.

Furthermore, the bromine atom would be expected to participate in intermolecular interactions, such as halogen bonding (Br···O or Br···π interactions), which would influence the crystal packing arrangement. The determination of the crystal structure would provide unequivocal proof of the connectivity and regiochemistry of the molecule, confirming the bromine atom's position at the 7-position and the phenyl group at the 3-position, a task that can sometimes be ambiguous based on spectroscopic data alone.

Computational and Theoretical Investigations of 7 Bromo 3 Phenylbenzofuran

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons and orbitals in a molecule dictates its stability, geometry, and chemical character. For 7-Bromo-3-phenylbenzofuran, computational analysis reveals how the fusion of the benzofuran (B130515) core with a phenyl group and the presence of a bromine substituent collectively influence its electronic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. physchemres.orgresearchgate.net It is used to determine optimized geometries, energies, and other physical properties of molecules in their ground state. researchgate.net For benzofuran derivatives, hybrid functionals such as B3LYP or GGA-PBE combined with basis sets like 6-31G(d,p) or 6-311++G** have proven effective in yielding results that align well with experimental data where available. physchemres.orgehu.eus

DFT calculations for this compound would begin with a geometry optimization to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. Key parameters obtained from such a calculation include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, a critical parameter would be the dihedral angle between the benzofuran ring system and the phenyl group at the C3 position, which determines the degree of planarity and conjugation between the two aromatic systems. In the related molecule 2-phenylbenzofuran (B156813), this angle was calculated to be very small (~0.27°), indicating a nearly planar geometry. physchemres.org

The results of a typical DFT geometry optimization for a benzofuran derivative are summarized in the interactive table below.

Interactive Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Phenylbenzofuran Structure. Note: This data is representative of typical values for phenylbenzofuran systems and is intended for illustrative purposes.

| Parameter | Atom Pair/Group | Calculated Value | Unit |

| Bond Length | C2-C3 | 1.38 | Å |

| Bond Length | C3-C(Phenyl) | 1.48 | Å |

| Bond Length | C7-Br | 1.89 | Å |

| Bond Angle | O1-C2-C3 | 110.5 | Degrees |

| Bond Angle | C2-C3-C(Phenyl) | 125.0 | Degrees |

| Dihedral Angle | C2-C3-C(Phenyl)-C(Phenyl) | ~1.0 | Degrees |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor in reactions with electrophiles. The LUMO is the innermost orbital without electrons and acts as an electron acceptor in reactions with nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be distributed across the electron-rich benzofuran and phenyl rings. The electron-withdrawing bromine atom at the C7 position would likely lower the energy of the HOMO and LUMO compared to an unsubstituted analogue. The distribution of these orbitals predicts the most probable sites for chemical attack. According to the frontier orbital theory, regions with high HOMO density are susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack. researchgate.net

Interactive Table 2: Representative FMO Energies for a Phenylbenzofuran Derivative. Note: Values are illustrative and based on calculations for similar aromatic heterocyclic systems.

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -5.85 | Electron Donor (Site for Electrophilic Attack) |

| LUMO | -1.95 | Electron Acceptor (Site for Nucleophilic Attack) |

| HOMO-LUMO Gap | 3.90 | Indicator of Chemical Reactivity |

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying potential. Red areas signify negative potential (electron-rich), often associated with lone pairs on electronegative atoms, while blue areas denote positive potential (electron-poor), typically found around hydrogen atoms bonded to electronegative atoms. youtube.com

The ESP map for this compound would provide immediate insight into its reactive behavior. researchgate.net

Negative Potential (Red): This region would be concentrated around the highly electronegative furan (B31954) oxygen atom, making it a likely site for interaction with electrophiles or for hydrogen bonding. The bromine atom, with its lone pairs, would also contribute to a region of negative potential.

Positive Potential (Blue): These regions would be located on the hydrogen atoms of the aromatic rings, indicating their susceptibility to attack by strong nucleophiles.

Neutral Regions (Green/Yellow): The carbon framework of the aromatic rings would constitute the more neutral parts of the molecule.

This mapping is an effective tool for predicting how the molecule will interact with other reagents, solvents, and biological receptors. researchgate.netresearchgate.net

Reaction Mechanism Elucidation Through Computational Modeling

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers that govern reaction rates, providing a detailed, step-by-step understanding of the reaction mechanism.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy required to reach this state from the reactants is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction. Computational modeling can precisely locate the geometry of a transition state and calculate its energy. ehu.eus A true TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. ehu.eus

For this compound, one could model various reactions, such as electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. dicp.ac.cn For instance, in a hypothetical nitration reaction, DFT calculations could be used to model the transition state for the attack of the nitronium ion (NO₂⁺) at different positions on the aromatic rings. By comparing the calculated energy barriers for attack at each position, one could predict the regioselectivity of the reaction. Such studies on related benzofuranones have been used to understand stereochemical outcomes. researchgate.net

Interactive Table 3: Hypothetical Energy Barriers for a Reaction of this compound. Note: This table is illustrative, demonstrating how computational results are presented for reaction pathways.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |

| Pathway A | 0.0 | +22.5 | -15.0 | 22.5 |

| Pathway B | 0.0 | +31.0 | -12.5 | 31.0 |

Based on this hypothetical data, Pathway A would be significantly faster and therefore the favored reaction mechanism due to its lower activation energy.

Reactions are rarely performed in the gas phase; they typically occur in a solvent, which can have a profound impact on the reaction mechanism and rate. Solvents can stabilize or destabilize reactants, products, and transition states through various interactions, such as dipole-dipole interactions or hydrogen bonding.

Computational models can account for these effects, most commonly through the use of Polarizable Continuum Models (PCM). In a PCM calculation, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This approach allows for the calculation of reaction energetics in different solvents. For example, a polar solvent would be expected to stabilize charged or highly polar transition states more effectively than a non-polar solvent, potentially lowering the energy barrier and accelerating the reaction. Studies on other organic reactions have shown that changing the solvent in a computational model can alter the calculated redox potentials and thermodynamic driving forces of a reaction. nih.gov For this compound, modeling a reaction in solvents like tetrahydrofuran (B95107) (THF) versus a more polar solvent like methanol (B129727) could reveal different energy profiles and potentially favor different reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. These simulations model the atomic movements by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. MD simulations for benzofuran derivatives are often performed using software packages like Amber, with force fields optimized for organic molecules. nih.govnih.gov A typical simulation would place the molecule in a solvent box (e.g., water) and run for nanoseconds to observe its stability and dynamic properties. nih.govresearchgate.net While specific MD studies on this compound are not prominent in the literature, the methodology would allow for the investigation of the stability of its preferred conformations and how it might interact with other molecules or biological targets. researchgate.net

| Compound | Method | Calculated Dihedral Angle (Benzofuran vs. Phenyl Ring) | Energy Minimum |

|---|---|---|---|

| 2-Phenylbenzofuran | DFT/GGA-PBE | 0.27° | -613.99 a.u. |

| 2-Phenylbenzofuran | DFT/BVP86 | 0.29° | -614.78 a.u. |

| 10-(Benzofuran-2-yl)corrole | B3LYP/def2-SVP | ~57-60° | Not Reported |

Prediction of Chemical Reactivity and Regioselectivity

The chemical reactivity of this compound can be predicted using quantum chemical calculations, which provide information about the molecule's electronic structure. Benzofuran and its derivatives are known to be electron-rich heterocyclic compounds that are generally reactive toward electrophiles. researchgate.net The prediction of reactivity often involves the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO energy gap suggests high polarizability and chemical reactivity. jetir.org

Global and local reactivity descriptors, derived from DFT, are used to quantify and predict the molecule's behavior. jetir.org

Local Descriptors: The Molecular Electrostatic Potential (MEP) map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For benzofurans, the furan ring is typically a site for electrophilic attack. researchgate.net Fukui functions can further pinpoint the most reactive atomic sites.

For this compound, the substituents significantly influence the regioselectivity of its reactions. The phenyl group at C3 generally directs electrophilic attack to the C2 position. researchgate.net The bromine atom at C7, being an electron-withdrawing group, deactivates the benzene (B151609) portion of the benzofuran ring towards electrophilic substitution. Therefore, the most probable site for electrophilic attack is the C2 position, a prediction that can be confirmed by calculating the local reactivity descriptors. nih.gov

| Descriptor | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Indicates electron-donating ability; higher energy means more reactive to electrophiles. |

| LUMO Energy | ELUMO | Indicates electron-accepting ability; lower energy means more reactive to nucleophiles. |

| HOMO-LUMO Gap | ΔE | Relates to chemical stability and reactivity; smaller gap implies higher reactivity. jetir.org |

| Chemical Hardness | η | Measures resistance to change in electron distribution; higher hardness indicates lower reactivity. jetir.org |

| Molecular Electrostatic Potential | MEP | Visualizes charge distribution, identifying nucleophilic (negative potential) and electrophilic (positive potential) sites. physchemres.org |

Theoretical Structure-Reactivity Relationships (SRR)

Theoretical Structure-Reactivity Relationships (SRR) and Quantitative Structure-Activity Relationships (QSAR) aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. physchemres.orgnih.gov These models rely on molecular descriptors calculated using computational methods. nih.gov For a series of benzofuran derivatives, these descriptors can quantify electronic, steric, and lipophilic properties.

The process involves:

Calculating Descriptors: A range of quantum chemical descriptors are calculated for a set of related benzofuran molecules. These can include electronic properties like dipole moment, polarizability, HOMO/LUMO energies, and atomic charges, as well as steric descriptors. physchemres.orgnih.gov

Developing a Model: Statistical methods, such as multiple linear regression, are used to create an equation that links the calculated descriptors to an observed property (e.g., reaction rate, inhibitory concentration IC₅₀). physchemres.org

Validation: The predictive power of the model is tested to ensure its reliability.

For instance, studies on halogenated benzofuran derivatives have shown that the position and nature of the halogen atom are critical determinants of biological activity, a finding that can be quantified through SRR. mdpi.comnih.gov In research on polychlorinated dibenzofurans, polarizability was identified as a key descriptor for explaining differences in toxicity. nih.gov Similarly, for a series of 2-phenylbenzofuran derivatives, QSAR models have been developed to relate quantum chemical parameters to their biological activities. physchemres.org While a specific SRR study for this compound is not detailed in available literature, the established methodologies could be applied to predict its reactivity and guide the design of new derivatives with desired properties. semanticscholar.org

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| Electronic | Polarizability | Ease of distortion of the electron cloud, important for dispersion interactions. nih.gov |

| Electronic | HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. jetir.org |

| Electronic | Absolute Hardness (η) | Resistance to deformation of the electron cloud. nih.gov |

| Thermodynamic | Heat of Formation | Relative stability of the molecule. |

| Steric/Topological | Molecular Volume | Size and shape of the molecule. |

Applications in Advanced Organic Synthesis and Materials Science

7-Bromo-3-phenylbenzofuran as a Versatile Synthetic Building Block

The reactivity of the carbon-bromine bond is central to the role of this compound as a versatile intermediate in organic synthesis. This functional group serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This capability is crucial for constructing the elaborate molecular architectures required in medicinal chemistry and natural product synthesis. nih.gov

These transformations allow for the selective introduction of a wide range of substituents at the 7-position of the benzofuran (B130515) core. The robustness and high functional group tolerance of these reactions make this compound a valuable and adaptable building block. nih.gov

| Reaction Type | Bond Formed | Typical Reagents | Catalyst System (Example) | Resulting Structure (Generic) |

| Suzuki-Miyaura Coupling | C-C (Aryl, Vinyl, Alkyl) | Organoboron compounds (e.g., boronic acids/esters) | Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) | 7-Aryl/Vinyl/Alkyl-3-phenylbenzofuran |

| Heck Reaction | C-C (Alkene) | Alkenes | Pd catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand | 7-Alkenyl-3-phenylbenzofuran |

| Buchwald-Hartwig Amination | C-N | Primary or secondary amines, amides | Pd catalyst and a sterically hindered phosphine ligand (e.g., XPhos) | 7-Amino-3-phenylbenzofuran derivatives |